B1162053 β-Amyloid (1-8) Peptide

β-Amyloid (1-8) Peptide

Cat. No.: B1162053
M. Wt: 975.96
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

β-Amyloid (1-8) (Aβ1-8) is an N-terminal fragment of the amyloid precursor protein (APP), generated via enzymatic cleavage. This octapeptide (Asp-Ala-Glu-Phe-Arg-His-Asp-Ser) lacks the hydrophobic core (residues 17–21: LVFFA) and C-terminal regions critical for amyloid fibril formation.

Properties

Molecular Weight

975.96

Synonyms

Aβ (1-8)

Origin of Product

United States

Chemical Reactions Analysis

SPPS Protocol

  • Resin functionalization : PEG-PS resin functionalized with HMPA linker (0.1 mmol scale) for Fmoc/Boc chemistry .

  • Deprotection : Fmoc removal using 2% DBU (v/v) in DMF for 5 min, transitioning to 20% piperidine in DMF (v/v) to prevent aspartamide formation at Asp7 .

  • Coupling : Activated amino acids (e.g., HBTU/DIPEA or BOP/DIPEA) in DMF/DMSO (3:1 ratio) for enhanced solubility and reduced aggregation .

  • Cleavage : TFA/water/EDT/TIPS (94:2.5:2.5:1 v/v/v/v) for 3 h, followed by lyophilization (40% yield) .

Key Challenges

  • Truncation products : Aβ<sub>18–42</sub> and Aβ<sub>26–42</sub> impurities form due to incomplete coupling, mitigated via gel-filtration HPLC in HFIP .

  • Purification : RP-HPLC removes benzylated Aβ<sub>1–42</sub> and other by-products (>90% purity) .

Aggregation Reactions

Aβ<sub>1–8</sub> exhibits aggregation dynamics influenced by structural and environmental factors:

Structural Drivers

Region Sequence Structural Feature
N-terminalDAEFRHDSPredominantly α-helical in solution
Hydrophobic coreLVFFAEDForms β-sheet motifs under aggregation

Environmental Modulators

Factor Effect on Aggregation
pH 5.0–7.4Accelerates fibril formation
High ionic strengthPromotes oligomerization via charge screening
DMSO (10% v/v)Suppresses β-sheet formation

Biochemical Processing

Aβ<sub>1–8</sub> is generated via amyloidogenic APP processing :

  • β-secretase cleavage : BACE1 cleaves APP at Asp1, producing sAPPβ and C99 .

  • γ-secretase cleavage : Further processing of C99 releases Aβ fragments, including Aβ<sub>1–8</sub> .

Pathway Selectivity

  • Swedish mutation (KM/NL) : Increases BACE1 affinity, elevating Aβ<sub>1–8</sub> production .

  • A673T variant : Reduces BACE1 binding, decreasing Aβ levels .

Immunochemical Interactions

Aβ<sub>1–8</sub> serves as an epitope for antibodies targeting amyloid plaques:

Antibody Binding

Antibody Epitope Affinity (K<sub>D</sub>) Function
12A11 (IgG2b)Aβ<sub>3–7</sub>500 pM Promotes microglial clearance
12B4 (IgG2a)Aβ<sub>3–7</sub>50 pM Enhances plaque degradation

Post-Translational Modifications

  • Methionine oxidation : DMSO stabilizes Met(O) to prevent aggregation .

  • Aspartate isomerization : Acidic conditions induce iso-Asp formation, altering immunoreactivity.

Comparison with Similar Compounds

Structural Features

Peptide Length Key Regions Present Aggregation-Prone Domains
Aβ1-8 8 N-terminal (1-8) None
Aβ1-28 28 N-terminal + partial central hydrophobic Partial (17-21)
Aβ1-40/42 40/42 Full-length, including LVFFA (17-21) Full (17-21, 29-35)
Aβ25-35 11 C-terminal hydrophobic core (25-35) Strong (29-35)

Key Insights :

  • Aβ1-8 lacks the hydrophobic clusters (e.g., LVFFA, residues 29–35) required for β-sheet stacking and fibril nucleation .
  • Longer peptides like Aβ1-42 and Aβ25-35 contain these domains, enabling cross-β structures and fibril formation .

Aggregation Propensity

  • Aβ1-8: Minimal aggregation due to short length and absence of hydrophobic cores. Primarily exists as monomers or small oligomers .
  • Aβ1-42 : Rapidly forms β-sheet-rich oligomers and fibrils via residues 17–21 and 29–33. Aggregation is pH-dependent, with faster kinetics at neutral pH .
  • Aβ25-35 : Highly amyloidogenic; spontaneous aggregation into toxic β-sheet assemblies due to the hydrophobic 29–35 motif .

Mechanistic Studies :

  • Pike et al.
  • Synthetic Aβ1-42 forms oligomeric β-sheet structures in aqueous solutions, whereas Aβ1-8 remains soluble .

Toxicity Profiles

Peptide Neurotoxicity (In Vitro) Mechanism of Toxicity
Aβ1-8 Low Non-aggregating; minimal membrane disruption
Aβ1-42 High Oligomer-induced membrane pore formation, oxidative stress
Aβ25-35 High Direct membrane permeabilization, mitochondrial dysfunction
Aβ1-28 Moderate Transient oligomer formation with partial toxicity

Key Findings :

Therapeutic and Diagnostic Implications

Diagnostic Utility

  • Aβ1-8: Used in immunohistochemistry to identify amyloid plaques due to its exposed N-terminal epitope .
  • Aβ1-42 : Quantified in cerebrospinal fluid (CSF) as a biomarker for Alzheimer’s disease (AD) progression .

Therapeutic Targets

  • Aggregation Inhibitors : Compounds like β-sheet mimics (e.g., designed by Cheng et al., 2012) target Aβ1-42’s LVFFA region, which is absent in Aβ1-8 .
  • Antibodies : Clinical antibodies (e.g., aducanumab) target mid-/C-terminal regions of Aβ1-42, irrelevant to Aβ1-8 .

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing and purifying β-Amyloid (1-8) to ensure minimal batch-to-batch variability?

  • Methodological Answer : Solid-phase peptide synthesis (SPPS) is the gold standard for producing β-Amyloid (1-8). To minimize variability:

  • Use high-purity Fmoc-protected amino acids and optimize coupling efficiency via double couplings for hydrophobic residues (e.g., phenylalanine, valine).
  • Purify via reverse-phase HPLC with a C18 column and acetonitrile/water gradients. Validate purity (>95%) using mass spectrometry (MS) and analytical HPLC .
  • For sensitive assays (e.g., receptor binding), request peptide content analysis and trifluoroacetic acid (TFA) removal (<1%) to avoid interference .

Q. How can researchers confirm the structural integrity of synthetic β-Amyloid (1-8) post-synthesis?

  • Methodological Answer : Combine circular dichroism (CD) spectroscopy and nuclear magnetic resonance (NMR) to assess secondary structure.

  • CD spectra should show a random coil conformation in aqueous buffers (pH 7.4), with a negative peak near 200 nm.
  • NMR can resolve residue-specific conformational dynamics, ensuring absence of unintended β-sheet formation during storage .
  • Aggregation-prone batches can be identified via dynamic light scattering (DLS) or Thioflavin T (ThT) fluorescence assays .

Advanced Research Questions

Q. How should experimental designs be optimized to study β-Amyloid (1-8)'s interaction with receptors like TREM2?

  • Methodological Answer : Use co-crystallization and surface plasmon resonance (SPR):

  • Co-crystallize β-Amyloid (1-8) with TREM2 extracellular domains (e.g., MBP-TREM2 fusion proteins) at a molar ratio of 18:1. Resolve structures to <2 Å resolution using X-ray crystallography (e.g., PEG 4000/sodium citrate conditions) .
  • For binding kinetics, immobilize TREM2 on SPR chips and measure real-time association/dissociation rates at varying peptide concentrations (10–100 μM) .

Q. How can contradictory data on β-Amyloid (1-8)'s neurotoxic effects be resolved in vitro?

  • Methodological Answer : Contradictions often arise from aggregation state differences. Standardize protocols:

  • Pre-incubate peptides in 1% NH4OH for solubilization, then dilute in PBS to 1 mg/mL. Monitor β-sheet formation via CD or FTIR pre-experiment .
  • Use ultracentrifugation (100,000 × g, 1 hr) to separate oligomers (supernatant) from fibrils (pellet). Test toxicity in neuronal cultures using lactate dehydrogenase (LDH) assays .

Q. What computational approaches are effective for modeling β-Amyloid (1-8)'s aggregation dynamics?

  • Methodological Answer : Employ molecular dynamics (MD) simulations with explicit solvent models:

  • Simulate peptide self-assembly in physiological pH (7.4) and low ionic strength buffers. Use GROMACS or AMBER with CHARMM36 force fields.
  • Analyze free energy landscapes to identify aggregation nuclei. Validate predictions with experimental DLS and TEM data .

Q. How do post-translational modifications (PTMs) like citrullination impact β-Amyloid (1-8)'s functional properties?

  • Methodological Answer : Use enzymatic or chemical modification followed by functional assays:

  • Citrullinate arginine residues via peptidylarginine deiminases (PADs). Confirm via MALDI-TOF MS and antibody-based detection (e.g., anti-citrulline ELISA).
  • Compare modified vs. wild-type peptides in microglial phagocytosis assays (e.g., HMC3 cells) to assess immune modulation .

Q. Can β-Amyloid (1-8) cross-seed aggregation of longer amyloidogenic peptides (e.g., Aβ1-42)?

  • Methodological Answer : Design cross-seeding experiments:

  • Pre-incubate Aβ1-42 with β-Amyloid (1-8) (1:10 molar ratio) in Tris-HCl (pH 8.0). Monitor fibril growth via ThT fluorescence and TEM.
  • Control for pH and ionic strength, as Aβ1-42 aggregation is salt-sensitive. Compare kinetics with Aβ1-42 alone .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.